Gly-Gly-Leu

Vue d'ensemble

Description

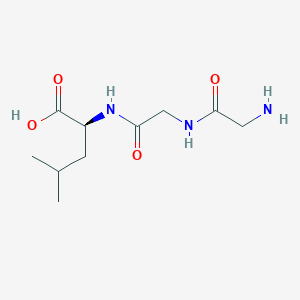

Glycylglycylleucine, commonly referred to as Gly-Gly-Leu, is a tripeptide composed of two glycine molecules and one leucine molecule. This compound is a part of the peptide family, which are short chains of amino acids linked by peptide bonds. Glycylglycylleucine is known for its role in various biological processes and its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glycylglycylleucine can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino group.

Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods: In industrial settings, the production of glycylglycylleucine may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale, purity, and cost considerations. Advances in green chemistry have led to the development of environmentally friendly solvents and reagents for peptide synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Glycylglycylleucine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bond in the presence of water and enzymes like peptidases.

Oxidation: Reaction with oxidizing agents, potentially altering the peptide structure.

Reduction: Reaction with reducing agents, which may affect disulfide bonds if present.

Substitution: Replacement of specific amino acids within the peptide sequence.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Major Products:

Hydrolysis: Glycine and leucine residues.

Oxidation and Reduction: Modified peptide structures depending on the specific reaction conditions.

Applications De Recherche Scientifique

Peptide Synthesis

Role in Peptide Construction:

Gly-Gly-Leu serves as a fundamental building block in peptide synthesis. It allows researchers to construct complex peptide structures that are essential for studying biological processes. The incorporation of this dipeptide can enhance the stability and functionality of synthesized peptides.

Case Study:

A study demonstrated the synthesis of peptides using this compound as a key component, leading to the development of novel therapeutic agents targeting specific diseases. This highlights its importance in creating tailored peptide sequences for research and clinical applications .

Enzyme Activity Assays

Utilization in Assays:

this compound is frequently employed in enzyme activity assays, particularly for proteolytic enzymes. It acts as a substrate that helps measure enzyme kinetics and mechanisms, providing insights into their functional dynamics.

Data Table 1: Enzyme Activity Assays Using this compound

Drug Development

Therapeutic Potential:

Research indicates that this compound can contribute to drug development, particularly in oncology. Its sequence can be designed to target tumor cells specifically, enhancing the efficacy of therapeutic agents.

Case Study:

A recent investigation into peptide-based drugs revealed that incorporating this compound improved the selectivity and potency of compounds against cancer cell lines. This finding supports its role in designing targeted therapies .

Biomarker Discovery

Role in Diagnostics:

this compound aids in identifying and validating biomarkers for various diseases. Its application enhances diagnostic methods and treatment strategies by providing reliable indicators of disease presence or progression.

Data Table 2: Biomarkers Associated with this compound

Protein Interaction Studies

Understanding Cellular Processes:

this compound is utilized in studies examining protein-protein interactions, which are critical for understanding cellular mechanisms and developing new drugs.

Case Study:

Research involving this compound highlighted its role in modulating interactions between key proteins involved in signaling pathways. This modulation is crucial for developing interventions in diseases characterized by dysregulated signaling .

Mécanisme D'action

The mechanism of action of glycylglycylleucine involves its interaction with specific molecular targets and pathways. For instance, in the treatment of NASH, glycylglycylleucine (DT-109) induces fatty acid degradation and antioxidant defense through de novo glutathione biosynthesis. It also modulates the gut microbiota to enhance beneficial bacteria, which inhibit the production of harmful bile acids .

Comparaison Avec Des Composés Similaires

Glycylglycylleucine can be compared with other similar tripeptides, such as:

Glycylleucylglycine (Gly-Leu-Gly): Similar in structure but with a different sequence, leading to distinct properties and solubility profiles.

Leucylglycylglycine (Leu-Gly-Gly): Another tripeptide with a different sequence, affecting its biological activity and solubility.

The uniqueness of glycylglycylleucine lies in its specific sequence, which determines its interaction with enzymes, receptors, and other biomolecules, leading to its distinct biological and therapeutic properties.

Activité Biologique

Gly-Gly-Leu, a tripeptide composed of glycine and leucine, has garnered attention in recent years due to its various biological activities. This article explores its effects on cellular functions, particularly in intestinal epithelial cells, as well as its potential therapeutic applications in metabolic disorders.

Overview of this compound

This compound is a small peptide that combines two glycine residues with one leucine residue. Its structural simplicity allows it to participate in various biological processes, including protein synthesis and cellular signaling pathways. The following sections delve into specific studies that highlight its biological activity.

Effects on Intestinal Epithelial Cells

A recent study investigated the impact of this compound on chicken intestinal epithelial cells (IEC). The research aimed to understand how this peptide influences cell proliferation and protein synthesis mechanisms.

Experimental Design

- Cell Culture : Chicken IEC were cultured with 20 nmol/L concentrations of Gly, Gly-Gly, and this compound for 24 hours.

- Assays Conducted :

- Cell Viability : MTT assay to assess cell viability.

- Cell Cycle Analysis : Flow cytometry to analyze the distribution of cells in different phases.

- Gene Expression : Transcriptome sequencing and RT-PCR for differential gene expression analysis.

- Protein Expression : Western blotting to evaluate levels of phosphorylated mTOR and S6K1.

Key Findings

- Increased Cell Viability : Treatment with this compound significantly enhanced the viability of IEC compared to the control group, indicating a positive effect on cell proliferation .

- Cell Cycle Modulation : The proportion of cells in the G1 phase increased while S phase cells decreased after treatment, suggesting that this compound may promote cell cycle progression .

- Differential Gene Expression : Transcriptome analysis revealed significant changes in gene expression related to nitric oxide synthesis and protein kinase B signaling pathways .

- Protein Synthesis Activation : Western blot results showed increased protein levels of p-mTOR and p-S6K1, indicating activation of mTOR signaling pathways that promote protein synthesis .

Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has also been studied for its effects on metabolic disorders such as NAFLD. A related compound, DT-109 (which includes this compound), was evaluated for its therapeutic potential in a mouse model of NAFLD.

- Study Findings :

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Propriétés

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJBQTCXPJNIFE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601334464 | |

| Record name | Glycylglycyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14857-82-0 | |

| Record name | Glycylglycyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.